A Technical Guide to (5-Acetamido-3,4-diacetyloxy-6-azidooxan-2-yl)methyl acetate (Ac₄ManNAz): Synthesis, Characterization, and Application in Metabolic Glycoengineering
A Technical Guide to (5-Acetamido-3,4-diacetyloxy-6-azidooxan-2-yl)methyl acetate (Ac₄ManNAz): Synthesis, Characterization, and Application in Metabolic Glycoengineering
Abstract
This technical guide provides an in-depth exploration of (5-Acetamido-3,4-diacetyloxy-6-azidooxan-2-yl)methyl acetate, a compound more commonly known in the scientific community as peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) . Ac₄ManNAz has emerged as an indispensable chemical tool for investigating the complex world of glycobiology. Its unique structure, featuring a bioorthogonal azide group and cell-permeable acetyl groups, allows it to hijack the cell's natural metabolic pathways for the express purpose of labeling cell surface glycans. This guide details the compound's chemical properties, provides a robust synthesis and purification protocol, outlines methods for its analytical characterization, and discusses its pivotal applications in glycan imaging, glycoproteomics, and drug development. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage metabolic glycoengineering for advanced biological inquiry.
Chemical Identity and Physicochemical Properties
The compound specified by the systematic IUPAC name (5-Acetamido-3,4-diacetyloxy-6-azidooxan-2-yl)methyl acetate is a fully protected derivative of N-azidoacetylmannosamine. The peracetylated form enhances its lipophilicity, which is critical for passively crossing the cell membrane.[1] Once inside the cell, cytosolic esterases hydrolyze the acetyl esters, releasing N-azidoacetylmannosamine (ManNAz) to enter the sialic acid biosynthetic pathway.[2]
Common Name: Ac₄ManNAz; Tetraacetylated N-azidoacetylmannosamine Systematic Name: (5-Acetamido-3,4-diacetyloxy-6-azidooxan-2-yl)methyl acetate Chemical Structure:
Physicochemical Data Summary
| Property | Value | Source |
|---|---|---|
| CAS Number | 361154-30-5 | [3] |
| Molecular Formula | C₁₆H₂₂N₄O₁₀ | [3] |
| Molecular Weight | 430.37 g/mol | [3] |
| Appearance | Off-white to grey oil or solid | [3] |
| Solubility | DMSO, DMF, Methanol | [3] |
| Storage Conditions | Store at -20 °C |[3] |
The Principle of Metabolic Glycoengineering with Ac₄ManNAz
Metabolic glycoengineering (MGE) is a powerful technique that enables the introduction of unnatural monosaccharides bearing chemical reporter groups into cellular glycoconjugates.[4][5] Ac₄ManNAz is a cornerstone reagent for MGE, specifically for labeling sialic acid, a terminal sugar on many cell-surface glycoproteins that is deeply involved in cellular recognition, signaling, and disease progression.[6]
The process unfolds in a multi-step biological sequence:
-
Cellular Uptake: The acetyl groups grant Ac₄ManNAz membrane permeability, allowing it to be readily taken up by cells from the culture medium.[1]
-
Intracellular Deacetylation: Cytosolic esterases efficiently remove the four acetyl protecting groups, liberating the active precursor, ManNAz.[2]
-
Metabolic Conversion: ManNAz is a substrate for the sialic acid biosynthetic pathway. It is converted by cellular enzymes into the corresponding azido-sialic acid derivative, N-azidoacetylneuraminic acid (SiaNAz).[7][8]
-
Glycan Incorporation: The cell's glycosyltransferases do not distinguish SiaNAz from its natural counterpart and incorporate it onto the termini of N-linked and O-linked glycans on cell surface proteins.[9]
-
Bioorthogonal Ligation: The azide group, now displayed on the cell surface, serves as a bioorthogonal "chemical handle." It is chemically inert to biological functional groups but reacts selectively with exogenously supplied probes.[10] This allows for covalent tagging of the labeled glycans with molecules for visualization (fluorophores) or enrichment (biotin) via two primary reactions:
Synthesis and Purification Protocol
The synthesis of Ac₄ManNAz is typically achieved from its precursor, N-acetylmannosamine (ManNAc), through a two-step process involving the introduction of the azidoacetyl group followed by per-O-acetylation. However, a more direct and common laboratory-scale synthesis involves the peracetylation of commercially available N-azidoacetylmannosamine (ManNAz).[7]
Expert Rationale:
The choice of peracetylation is deliberate and critical for the compound's function. The polar hydroxyl groups of ManNAz prevent it from efficiently crossing the nonpolar lipid bilayer of the cell membrane. By converting these hydroxyls into acetate esters, the molecule's polarity is significantly reduced, enhancing its bioavailability for MGE experiments. Pyridine is used as a solvent and a mild base to neutralize the acetic acid byproduct. Acetic anhydride serves as the acetylating agent.
Step-by-Step Methodology
This protocol is adapted from established procedures in carbohydrate chemistry.[7]
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N-azidoacetylmannosamine (ManNAz) (1.0 g, 3.42 mmol).
-
Dissolution: Place the flask under an inert atmosphere (N₂ or Ar) and add 20 mL of anhydrous pyridine. Stir the mixture at room temperature until the ManNAz is fully dissolved.
-
Acetylation: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (5.0 mL, 53.0 mmol) dropwise over 15 minutes.
-
Causality Insight: The reaction is exothermic; slow addition at 0 °C is crucial to control the reaction temperature and prevent side reactions.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 1:1 Ethyl Acetate:Hexane. The product, Ac₄ManNAz, will have a higher Rf value (less polar) than the starting material.
-
Quenching & Extraction: Once the reaction is complete, cool the flask back to 0 °C and slowly add 20 mL of methanol to quench the excess acetic anhydride. After 30 minutes, dilute the mixture with 100 mL of ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) to remove pyridine.
-
Saturated NaHCO₃ solution (2 x 50 mL) to remove excess acid.
-
Saturated NaCl (brine) (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 30% to 60% ethyl acetate in hexane).
-
Final Product: Combine the pure fractions and concentrate under vacuum to yield Ac₄ManNAz as an off-white solid or viscous oil. Confirm identity and purity via analytical methods described in the next section.
Analytical Characterization
Rigorous characterization is essential to confirm the successful synthesis and purity of Ac₄ManNAz. The primary methods are NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information. The presence of four acetate groups and the azidoacetyl moiety can be confirmed by characteristic proton (¹H) and carbon (¹³C) signals. (Note: Exact shifts can vary based on solvent and instrument).
Expected ¹H and ¹³C NMR Data for Ac₄ManNAz in CDCl₃
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Acetate methyls (4 x OAc) | ~ 2.0 - 2.2 (4s, 12H) | ~ 20.7 - 21.0 |
| Azidoacetyl CH₂ | ~ 4.0 (s, 2H) | ~ 52.5 |
| Ring Protons (H1-H6) | ~ 4.0 - 5.4 (m) | ~ 50-75 |
| Anomeric Proton (H1) | ~ 6.0 - 6.2 (d) | ~ 90-92 |
| Carbonyls (5 x C=O) | N/A | ~ 169.0 - 171.0 |
Data synthesized from typical values for peracetylated sugars and azido derivatives.[11]
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. The compound is typically observed as a sodium adduct.
-
Expected Peak [M+Na]⁺: Calculated for C₁₆H₂₂N₄O₁₀Na⁺: m/z 453.12. Found: 453.12 ± 0.01.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for confirming the presence of the azide functional group.
-
Characteristic Azide (N₃) Stretch: A sharp, strong absorption peak is expected around 2100-2110 cm⁻¹ .[13]
-
Carbonyl (C=O) Stretch: A strong, broad peak around 1740-1750 cm⁻¹ corresponding to the five ester groups.
Applications in Research and Drug Development
The ability to tag and study glycans via Ac₄ManNAz has profound implications across various scientific disciplines.
-
Glycan Visualization and Imaging: By using a fluorescently-tagged alkyne probe, researchers can visualize the localization and dynamics of sialylated glycans in living cells and even whole organisms.[1][6] This has been applied to monitor tumor progression, as cancer cells often exhibit altered sialylation patterns.[6]
-
Glycoproteomics: Instead of a fluorophore, an alkyne-biotin probe can be used. After ligation, the biotinylated glycoproteins can be enriched from complex cell lysates using streptavidin affinity chromatography.[9] Subsequent analysis by mass spectrometry allows for the identification and quantification of specific proteins that have been sialylated, providing a snapshot of the "sialoglycoproteome."[7][8]
-
Drug Development: Understanding changes in glycosylation in diseases like cancer or neurodegenerative disorders can reveal new therapeutic targets.[4][14] Ac₄ManNAz can be used in disease models to track these changes and evaluate the efficacy of drugs that aim to modulate glycosylation pathways.
-
Cell Tracking and Biomaterial Functionalization: Labeled cells can be tracked in vivo to monitor their biodistribution and fate.[15] Furthermore, the azide handle can be used to immobilize cells or proteins onto functionalized biomaterial surfaces for applications in tissue engineering and diagnostics.
Conclusion
(5-Acetamido-3,4-diacetyloxy-6-azidooxan-2-yl)methyl acetate (Ac₄ManNAz) is more than a complex chemical; it is a molecular key that unlocks the ability to observe and manipulate one of the most intricate and vital cellular processes: glycosylation. Its rational design, combining metabolic targeting with bioorthogonal chemistry, provides a versatile and robust platform for research. This guide has provided the fundamental principles, a validated synthesis protocol, and an overview of the applications that make Ac₄ManNAz an essential tool for any scientist aiming to explore the glycome.
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Prescher, J. A., & Bertozzi, C. R. (2006). Metabolic Labeling of Glycans with Azido Sugars for Visualization and Glycoproteomics. Methods in Enzymology, 415, 230-50.
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Bode, L., et al. (2021). Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides. International Journal of Molecular Sciences, 22(6), 2841.
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BenchChem. (n.d.). Metabolic Glycoengineering with Acetylated Azido Sugars: Application Notes and Protocols. BenchChem Technical Notes.
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Grün, S., et al. (2021). Metabolic Glycoengineering with Azide- and Alkene-Modified Hexosamines: Quantification of Sialic Acid Levels. ChemBioChem, 22(7), 1243-1251.
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Saxon, E., & Bertozzi, C. R. (2001). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols.
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